

A Technical Guide to Boc-L- α -Aminoadipic Acid for Research Applications

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Compound of Interest

Compound Name: (S)-2-((tert-
Butoxycarbonyl)amino)hexanedioic
acid

Cat. No.: B113005

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Boc-L- α -aminoadipic acid. This document provides a detailed overview of commercial suppliers, key chemical properties, and step-by-step experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Introduction to Boc-L- α -Aminoadipic Acid

N-tert-butoxycarbonyl-L- α -aminoadipic acid (Boc-L- α -aminoadipic acid) is a derivative of L- α -aminoadipic acid, a six-carbon analogue of glutamic acid. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α -amino group makes it a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the introduction of a dicarboxylic acid moiety, enabling the formation of constrained peptides, modification of peptide properties, or creation of specific binding epitopes.

Furthermore, L- α -aminoadipic acid is known to be a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors, making its derivatives of interest in neuroscience research.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Boc-L- α -aminoadipic acid and its side-chain protected derivatives for research purposes. The selection of a supplier often depends on the required

purity, quantity, and the specific derivative needed for the intended application. Below is a summary of major commercial suppliers and their product specifications.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)	Notes
Chem-Impex	Boc-L- α -amino adipic acid	77302-72-8	$\geq 99\%$ (HPLC)	<chem>C11H19NO6</chem>	261.27	Also available in various pack sizes. [1]
Sigma-Aldrich (Merck)	Boc-L- α -amino adipic acid	77302-72-8	Data not specified	<chem>C11H19NO6</chem>	261.27	-
Finetech Industry Limited	Boc-L-2-amino adipic acid	77302-72-8	Data not specified	<chem>C11H19NO6</chem>	261.27	Custom synthesis and bulk quantities available.
BOC Sciences	Boc-L- α -amino adipic acid	77302-72-8	Data not specified	<chem>C11H19NO6</chem>	261.27	Part of a wide range of Boc-protected amino acids.

						Offers a wide range of Boc-amino acids;
AAPPTec	Boc-L-amino acids	-	≥ 99% for most products	-	-	specific availability of Boc-L- α -amino adipic acid should be confirmed. [2]

Chem- Impex	Boc-L- Asp(OBzl)- OH	7536-58-5	≥ 99% (HPLC)	C ₁₇ H ₂₃ NO ₆	323.34	Side-chain benzyl ester protected aspartic acid, illustrating a common protection strategy for acidic side chains. [3]
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Sigma- Aldrich (Merck)	Boc-L- Asp(OtBu)- OH DCHA	1913-12-8	≥ 98% (TLC)	C ₁₃ H ₂₃ NO ₆ · C ₁₂ H ₂₃ N	289.32 (free acid)	Side-chain tert-butyl ester protected aspartic acid, offered as a dicyclohexylammonium salt for
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improved
stability
and
handling.

MedChem Express	Boc- Glu(OtBu)- OH	Data not specified	Side-chain tert-butyl ester protected glutamic acid. [4]
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Core Principles of Application in Peptide Synthesis

Boc-L- α -amino adipic acid is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. The core principle of Boc-SPPS involves the sequential addition of N- α -Boc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).

Side-Chain Protection

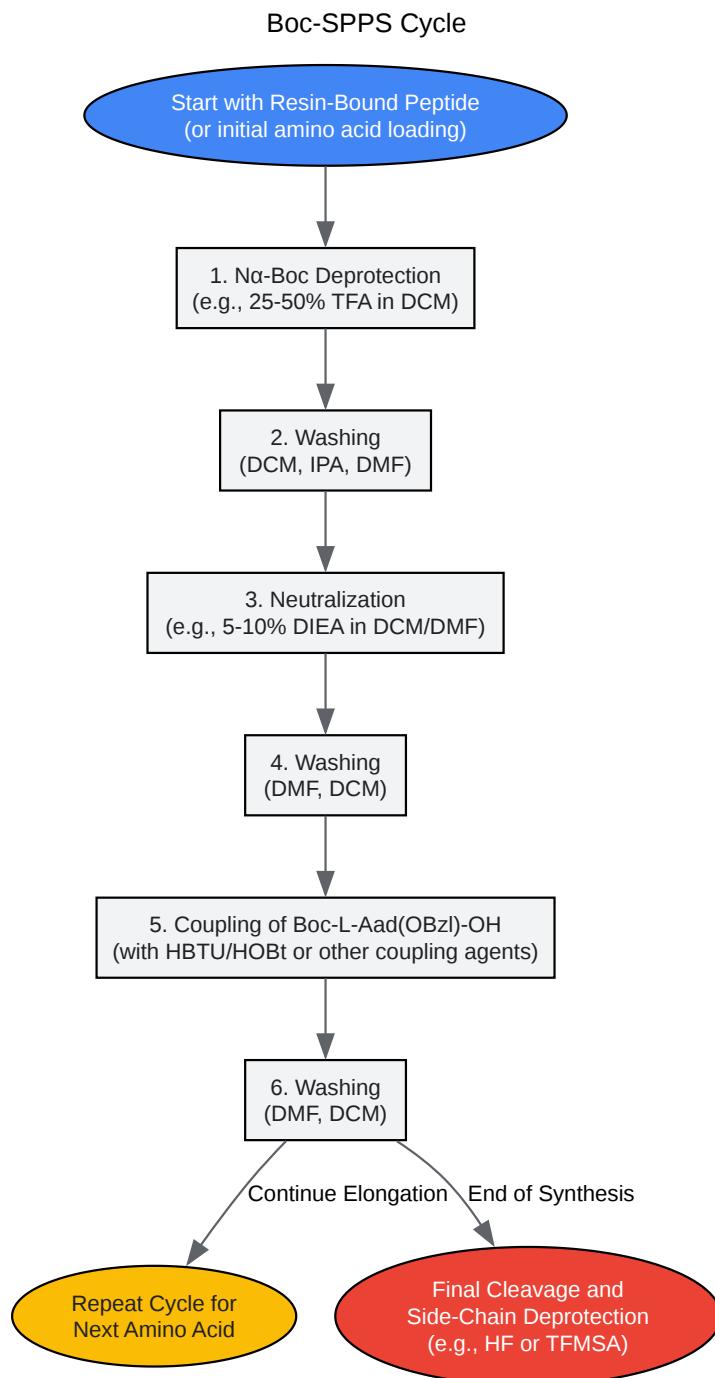
A critical consideration when using Boc-L- α -amino adipic acid is the protection of the δ -carboxylic acid group in its side chain to prevent unwanted side reactions during peptide coupling. Common protecting groups for the side-chain carboxyl group that are compatible with the Boc strategy include:

- **Benzyl (Bzl) ester:** This protecting group is stable to the moderately acidic conditions used for N- α -Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[\[5\]](#)
- **tert-Butyl (tBu) ester:** The tBu ester is also acid-labile and is typically cleaved under the same strong acid conditions as the final peptide cleavage. Its use offers good orthogonality with the Fmoc protecting group but is less orthogonal in a strict Boc/Bzl strategy, though it is still commonly employed.[\[6\]](#)[\[7\]](#)

The choice of the side-chain protecting group depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the final cleavage conditions. For the remainder of this guide, we will focus on the use of a side-chain benzyl-protected derivative, Boc-L- α -amino adipic acid δ -benzyl ester (Boc-L-Aad(OBzl)-OH), as a representative example.

The Boc-SPPS Cycle

The synthesis of a peptide using Boc-L-Aad(OBzl)-OH follows the standard iterative cycle of Boc-SPPS, which is illustrated in the workflow diagram below.



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Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-L-Aad(OBzl)-OH into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Materials and Reagents

- Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene)
- Boc-L- α -amino adipic acid δ -benzyl ester (Boc-L-Aad(OBzl)-OH)
- N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
- N-Hydroxybenzotriazole (HOEt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Isopropanol (IPA)
- Methanol (MeOH)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Scavengers (e.g., anisole, p-cresol)
- Diethyl ether

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the loading of the C-terminal amino acid onto the Merrifield resin. If Boc-L-Aad(OBzl)-OH is the C-terminal residue, it would be attached in this step.

- Preparation of the Cesium Salt:
 - Dissolve the Boc-protected amino acid (e.g., Boc-L-Aad(OBzl)-OH) (1.0 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
 - Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
 - Evaporate the mixture to dryness under reduced pressure.
 - To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step once.[\[2\]](#)
- Resin Swelling and Attachment:
 - Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour with gentle agitation.[\[8\]](#)
 - Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.
 - Shake the mixture at 50°C for 24 hours.[\[2\]](#)[\[9\]](#)
 - Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), DMF (3x), DCM (3x), and finally methanol (3x).
 - Dry the resin in vacuo to a constant weight.

Protocol 2: A Single Cycle of Deprotection, Neutralization, and Coupling

This protocol outlines the steps for a single cycle of peptide chain elongation, using Boc-L-Aad(OBzl)-OH as the incoming amino acid.

- N- α -Boc Deprotection:
 - Swell the resin-bound peptide in DCM.
 - Treat the resin with a solution of 25-50% TFA in DCM (10 mL per gram of resin).

- Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
- Agitate for an additional 20-30 minutes.
- Drain the deprotection solution.
- **Washing:**
- Wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.
- **Neutralization:**
- Neutralize the N-terminal ammonium trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIEA in DMF (10 mL per gram of resin).
- Agitate for 5-10 minutes and drain. Repeat this step once.
- Wash the resin with DMF (3x) and DCM (3x) to remove excess DIEA.
- **Coupling of Boc-L-Aad(OBzl)-OH (HBTU/HOBt Method):**
- In a separate vessel, pre-activate the incoming amino acid by dissolving Boc-L-Aad(OBzl)-OH (2.0 equivalents based on resin substitution), HBTU (2.0 equivalents), and HOBt (2.0 equivalents) in DMF (5 mL per gram of resin).
- Add DIEA (4.0 equivalents) to the activation mixture and allow it to react for 1-5 minutes. [\[10\]](#)[\[11\]](#)
- Add the pre-activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction for the disappearance of free primary amines using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling.
- **Washing:**

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the Merrifield resin and removing the side-chain protecting groups, including the benzyl ester from the amino adipic acid residue.

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized apparatus within a well-ventilated fume hood.

- Preparation:

- Dry the peptide-resin thoroughly under high vacuum.
- Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
- Add appropriate scavengers (e.g., anisole, p-cresol, 1,2-ethanedithiol) to trap reactive carbocations generated during cleavage.

- HF Cleavage:

- Cool the reaction vessel to -5 to 0°C.
- Carefully condense anhydrous HF into the reaction vessel.
- Stir the mixture at 0°C for 1-2 hours.
- Remove the HF by evaporation under a stream of nitrogen.

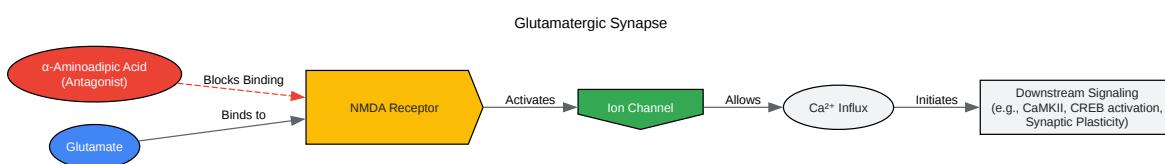
- Peptide Precipitation and Washing:

- Wash the residue with cold diethyl ether to remove the scavengers and cleavage byproducts.

- Triturate the residue with cold diethyl ether to precipitate the crude peptide.
- Collect the peptide precipitate by filtration or centrifugation.
- Wash the peptide with cold diethyl ether several times.
- Purification and Analysis:
 - Dissolve the crude peptide in an appropriate aqueous buffer.
 - Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]
 - Analyze the purity and confirm the identity of the final peptide by analytical RP-HPLC and mass spectrometry (MS).[1][12][13]

Application in Neuroscience Research: NMDA Receptor Antagonism

L- α -Aminoadipic acid is a known competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[9] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. The following diagram illustrates the glutamate receptor signaling pathway and the point of action for an NMDA receptor antagonist like α -aminoadipic acid.

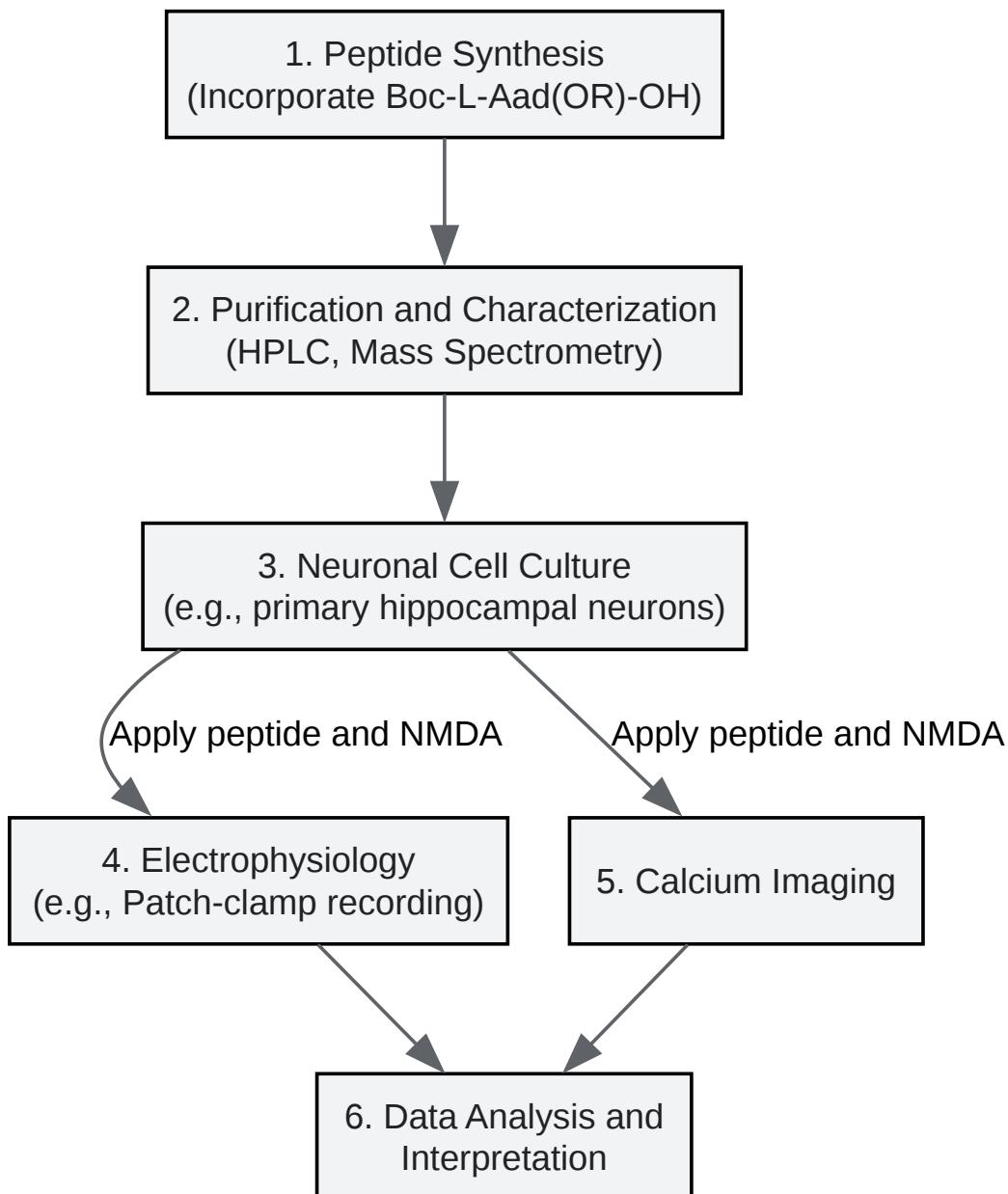


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Caption: Simplified signaling pathway of an NMDA receptor and the inhibitory action of an antagonist.

An experimental workflow to study the antagonist effect of a peptide containing L- α -amino adipic acid on NMDA receptors could involve the following steps:

Workflow for Studying NMDA Receptor Antagonism



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Caption: Experimental workflow for investigating the NMDA receptor antagonist activity of a synthetic peptide.

Conclusion

Boc-L- α -amino adipic acid is a versatile building block for peptide synthesis, enabling the introduction of unique structural and functional features into peptide sequences. Successful incorporation requires careful consideration of side-chain protection, with benzyl and tert-butyl esters being common choices. The standard protocols for Boc-SPPS can be readily adapted for the use of side-chain protected Boc-L- α -amino adipic acid derivatives. The resulting peptides can be valuable tools in various research areas, including the development of novel therapeutics and the study of neurological pathways involving glutamate receptors. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of Boc-L- α -amino adipic acid in the research laboratory.

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